Meticillin sodium

Catalog No.
S535114
CAS No.
7246-14-2
M.F
C17H21N2NaO7S
M. Wt
420.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meticillin sodium

CAS Number

7246-14-2

Product Name

Meticillin sodium

IUPAC Name

sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate

Molecular Formula

C17H21N2NaO7S

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C17H20N2O6S.Na.H2O/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);;1H2/q;+1;/p-1/t11-,12+,15-;;/m1../s1

InChI Key

NRZPASQBOYNGHR-HWROMZCQSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+]

Solubility

Soluble in DMSO

Synonyms

Dimethoxyphenyl Penicillin, Methicillin, Methicillin Hydrate, Monosodium Salt, Methicillin Monohydrate, Monosodium Salt, Methicillin Sodium, Meticillin, Metin, Penicillin, Dimethoxyphenyl, Staphcillin

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+]

Description

The exact mass of the compound Meticillin sodium is 420.0967 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Beta-Lactam Resistance Mechanisms:

Meticillin serves as a model substrate for studying the mechanisms by which Staphylococcus aureus develops resistance to beta-lactam antibiotics, a class that includes penicillins, cephalosporins, and carbapenems. Researchers can utilize meticillin to identify and characterize mutations in penicillin-binding proteins (PBPs) of S. aureus that confer resistance. This knowledge is crucial for developing new antibiotics that can bypass these resistance mechanisms [].

Development of New Beta-Lactamase Inhibitors:

The primary mechanism of meticillin resistance in S. aureus is the production of a beta-lactamase enzyme, penicillinase, which cleaves the beta-lactam ring of the antibiotic, rendering it inactive. Researchers can employ meticillin to evaluate the efficacy of new beta-lactamase inhibitors. By combining meticillin with a potential inhibitor and testing its ability to prevent S. aureus growth, scientists can assess the inhibitor's potential to restore the effectiveness of beta-lactam antibiotics [].

Exploring Alternative Antibacterial Strategies:

Meticillin can be used as a control antibiotic in studies exploring alternative antibacterial strategies against S. aureus. Researchers might compare the effectiveness of new compounds or approaches to meticillin to determine their potential for combating this pathogen. This comparative analysis helps assess the viability of these new strategies.

Studying Antibiotic-Bacterial Interactions:

Meticillin provides a tool to study the dynamic interaction between antibiotics and bacteria. Scientists can use meticillin to investigate how S. aureus responds to antibiotic exposure, including changes in gene expression, metabolic pathways, and biofilm formation []. This knowledge can inform the development of more targeted and effective antibiotic therapies.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

420.0967

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AO9YF4MN30

Related CAS

61-32-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Methicillin Sodium is the sodium salt form of methicillin, a semisynthetic beta-lactam penicillin antibiotic with beta-lactamase resistant activity. Methicillin sodium is bactericidal and binds to specific penicillin-binding proteins on the bacterium and inhibits the transpeptidation enzyme, thereby preventing the cross-linking of peptidoglycans. This leads to an interruption of the bacterial cell wall and causes bacterial lysis. Methicillin sodium is active against beta-lactamase producing staphylococci.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

7246-14-2
132-92-3

Wikipedia

Methicillin sodium monohydrate
Methicillin sodium

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Shrestha NK, Fraser TG, Gordon SM. Methicillin Resistance in Staphylococcus aureus Infections among Patients Colonized with Methicillin-Susceptible Staphylococcus aureus. Clin Microbiol Infect. 2018 Apr 9. pii: S1198-743X(18)30323-9. doi: 10.1016/j.cmi.2018.03.045. [Epub ahead of print] PubMed PMID: 29649598.
2: Chiew CJ, Ho HJ, Win MK, Tan A, Lim JW, Ang B, Chow A. Persistence of meticillin-resistant Staphylococcus aureus carriage in readmitted patients. J Hosp Infect. 2018 Apr 9. pii: S0195-6701(18)30213-5. doi: 10.1016/j.jhin.2018.04.001. [Epub ahead of print] PubMed PMID: 29649554.
3: Santos-Junior AG, Ferreira AM, Frota OP, Rigotti MA, Barcelos LDS, Lopes de Sousa AF, de Andrade D, Guerra OG, R Furlan MC. Effectiveness of Surface Cleaning and Disinfection in a Brazilian Healthcare Facility. Open Nurs J. 2018 Mar 28;12:36-44. doi: 10.2174/1874434601812010036. eCollection 2018. PubMed PMID: 29643951; PubMed Central PMCID: PMC5876921.
4: Wang X, Thompson CD, Weidenmaier C, Lee JC. Release of Staphylococcus aureus extracellular vesicles and their application as a vaccine platform. Nat Commun. 2018 Apr 11;9(1):1379. doi: 10.1038/s41467-018-03847-z. PubMed PMID: 29643357.
5: Buttachon S, Ramos AA, Inácio Â, Dethoup T, Gales L, Lee M, Costa PM, Silva AMS, Sekeroglu N, Rocha E, Pinto MMM, Pereira JA, Kijjoa A. Bis-Indolyl Benzenoids, Hydroxypyrrolidine Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Aspergillus candidus KUFA0062. Mar Drugs. 2018 Apr 6;16(4). pii: E119. doi: 10.3390/md16040119. PubMed PMID: 29642369.
6: Solecka J, Rajnisz A, Postek M, Laudy AE, Szawkalo J, Czarnocki Z. SYNTHETIC DERIVATIVES OF ISOQUINOLINE, DICARBOXYLIC ACID IMIDES AND THIOIMIDES AS BIOACTIVE COMPOUNDS. Acta Pol Pharm. 2016 Sep;73(5):1181-1189. PubMed PMID: 29638058.
7: Phokhaphan P, Tingpej P, Apisarnthanarak A, Kondo S. PREVALENCE AND ANTIBIOTIC SUSCEPTIBLITY OF METHICILLIN RESISTANT STAPHYLOCOCCUS AUREUS, COLLECTED AT THAMMASAT UNIVERSITY HOSPITAL, THAILAND, AUGUST 2012 - JULY 2015. Southeast Asian J Trop Med Public Health. 2017 Mar;48(2):351-9. PubMed PMID: 29642297.
8: Chaalal W, Chaalal N, Bourafa N, Kihal M, Diene SM, Rolain JM. Characterization of Staphylococcus aureus Isolated from Food Products in Western Algeria. Foodborne Pathog Dis. 2018 Mar 15. doi: 10.1089/fpd.2017.2339. [Epub ahead of print] PubMed PMID: 29638169.
9: Manomayitthikan T, Borlace GN, Kessomboon N. DEVELOPMENT OF AN ANTIBIOTIC OPTIONS INDEX FOR ANTIBIOTIC RESISTANCE MONITORING. Southeast Asian J Trop Med Public Health. 2016 Nov;47(6):1288-97. PubMed PMID: 29634194.
10: Juda M, Helon P, Malm A. ANTI-ADHESIVE AND ANTI-BIOFILM ACTIVITIES IN VITRO OF LINEZOLID, VANCOMYCIN, TIGECYCLINE AND DAPTOMYCIN AGAINST STAPHYLOCOCCUS HAEMOLYTICUS. Acta Pol Pharm. 2016 Nov;73(6):1539-1543. PubMed PMID: 29634108.
11: Kwon KT, Armstrong DG. Microbiology and Antimicrobial Therapy for Diabetic Foot Infections. Infect Chemother. 2018 Mar;50(1):11-20. doi: 10.3947/ic.2018.50.1.11. Review. PubMed PMID: 29637748.
12: West AM, Teska PJ, Lineback CB, Oliver HF. Strain, disinfectant, concentration, and contact time quantitatively impact disinfectant efficacy. Antimicrob Resist Infect Control. 2018 Apr 3;7:49. doi: 10.1186/s13756-018-0340-2. eCollection 2018. PubMed PMID: 29636911; PubMed Central PMCID: PMC5883281.
13: Mody L, Foxman B, Bradley S, McNamara S, Lansing B, Gibson K, Cassone M, Armbruster C, Mantey J, Min L. Longitudinal Assessment of Multidrug-Resistant Organisms in Newly Admitted Nursing Facility Patients: Implications for an Evolving Population. Clin Infect Dis. 2018 Apr 9. doi: 10.1093/cid/ciy194. [Epub ahead of print] PubMed PMID: 29635360.
14: Comparison table: some antibiotics for MRSA skin and skin structure infections. Med Lett Drugs Ther. 2018 Mar 26;60(1543):e59-e62. PubMed PMID: 29635269.
15: Delafloxacin (Baxdela)--a new fluoroquinolone antibiotic. Med Lett Drugs Ther. 2018 Mar 26;60(1543):49-51. PubMed PMID: 29635263.
16: Xu A, Hyman D, Lu LB. Cefazolin-Related Acute Interstitial Nephritis with Associated Nephrotic-Range Proteinuria: A Case Report. Drug Saf Case Rep. 2018 Apr 9;5(1):16. doi: 10.1007/s40800-018-0080-5. PubMed PMID: 29633042.
17: Myer ENB, Petrikovets A, Slocum PD, Lee TG, Carter-Brooks CM, Noor N, Carlos DM, Wu E, van Eck K, Fashokun TB, Yurteri-Kaplan L, Chen CCG. Risk factors for explantation due to infection after sacral neuromodulation: a multicenter retrospective case-control study. Am J Obstet Gynecol. 2018 Apr 6. pii: S0002-9378(18)30282-5. doi: 10.1016/j.ajog.2018.04.005. [Epub ahead of print] PubMed PMID: 29630890.
18: De Foggi CC, Ayres MSB, Feltrin GP, Jorge JH, Machado AL. Effect of surface characteristics of soft liners and tissue conditioners and saliva on the adhesion and biofilm formation. Am J Dent. 2018 Feb;31(1):45-52. PubMed PMID: 29630805.
19: Orabona GD, Corvino R, Maglitto F, Abbate V, Bonavolontà P, Romano A, Salzano G, Califano L. Infective complications after free flaps reconstruction in patients affected by head and neck cancer Our experience on 77 cases. Ann Ital Chir. 2018;89:62-65. PubMed PMID: 29629890.
20: Dayer R, Alzahrani MM, Saran N, Ouellet JA, Journeau P, Tabard-Fougère A, Martinez-Álvarez S, Ceroni D. Spinal infections in children. Bone Joint J. 2018 Apr 1;100-B(4):542-548. doi: 10.1302/0301-620X.100B4.BJJ-2017-1080.R1. PubMed PMID: 29629576.

Explore Compound Types